molecular formula C16H7N3O6 B3363436 Fluoranthene, 1,2,5-trinitro- CAS No. 102493-22-1

Fluoranthene, 1,2,5-trinitro-

Cat. No. B3363436
M. Wt: 337.24 g/mol
InChI Key: WJRXFNAKNAZDCL-UHFFFAOYSA-N
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Description

Fluoranthene, 1,2,5-trinitro- is a derivative of fluoranthene . Fluoranthene is a well-known polycyclic aromatic hydrocarbon (PAH) that consists of a benzene and naphthalene unit, joined through a five-membered ring . It has attracted significant attention due to its interesting photophysical and fluorescence properties .


Synthesis Analysis

Recent advances in the synthesis of fluoranthene derivatives have been discussed in the literature . Methods for fluoranthene synthesis with a classification based on strategic bond disconnections are discussed . The total syntheses of natural products featuring the benzo [j]fluoranthene skeleton are also covered .


Molecular Structure Analysis

The molecular structure of Fluoranthene, 1,2,5-trinitro- is similar to that of Fluoranthene . It has a molecular weight of 292.2457 . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

Fluoranthene, 1,2,5-trinitro- shares similar physical and chemical properties with Fluoranthene . Fluoranthene has a molecular weight of 202.25 g/mol . It has a very low volatility and solubility in water .

Safety And Hazards

Fluoranthene, 1,2,5-trinitro- is likely to share similar safety and hazard characteristics with Fluoranthene . Fluoranthene is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to wash skin thoroughly after handling and avoid release to the environment .

Future Directions

Fluoranthene continues to attract significant attention in synthetic organic chemistry and materials science . There is continued interest in the design and synthesis of polycyclic aromatic hydrocarbons (PAHs) due to their attractive fundamental properties and diverse range of applications . Future research may focus on the development of synthetic methods towards fluoranthenes and new catalytic methods for accessing heterocyclic frameworks .

properties

IUPAC Name

1,2,5-trinitrofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N3O6/c20-17(21)9-5-8-6-13(18(22)23)16(19(24)25)15-11-4-2-1-3-10(11)12(7-9)14(8)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXFNAKNAZDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145196
Record name Fluoranthene, 1,2,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trinitrofluoranthene

CAS RN

102493-22-1
Record name Fluoranthene, 1,2,5-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 1,2,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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